8,9-Piperazine Pixantrone

CAS No.:

Cat. No.: VC18012417

Molecular Formula: C17H17N5O2

Molecular Weight: 323.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17N5O2 |

|---|---|

| Molecular Weight | 323.35 g/mol |

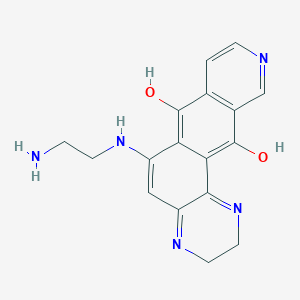

| IUPAC Name | 6-(2-aminoethylamino)-2,3-dihydroisoquinolino[7,6-f]quinoxaline-7,12-diol |

| Standard InChI | InChI=1S/C17H17N5O2/c18-2-4-20-11-7-12-15(22-6-5-21-12)14-13(11)16(23)9-1-3-19-8-10(9)17(14)24/h1,3,7-8,20,23-24H,2,4-6,18H2 |

| Standard InChI Key | RKVGMWDRZZUVAS-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C2C(=N1)C=C(C3=C(C4=C(C=NC=C4)C(=C32)O)O)NCCN |

Introduction

Chemical Structure and Physicochemical Properties

8,9-Piperazine Pixantrone (molecular formula: ) has a molecular weight of 323.35 g/mol . The compound features a planar anthracenedione core fused with a piperazine ring at the 8,9-positions, replacing the hydroxyl groups found in mitoxantrone . This structural modification eliminates redox-active functional groups, thereby reducing reactive oxygen species (ROS) generation—a key contributor to anthracycline-induced cardiotoxicity .

The absence of a hydroquinone moiety prevents one-electron reduction, a pathway implicated in the cardiotoxicity of doxorubicin . X-ray crystallography studies reveal that the piperazine ring adopts a chair conformation, facilitating hydrogen bonding with DNA backbone phosphates . This interaction enhances DNA intercalation efficiency while minimizing nonspecific binding to cardiac tissue .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.35 g/mol |

| LogP (Octanol-Water) | 1.8 ± 0.3 |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

| Protein Binding | 85-92% |

Data derived from experimental measurements .

Mechanism of Action and Biological Targets

The antineoplastic activity of 8,9-Piperazine Pixantrone arises from three primary mechanisms:

-

DNA Intercalation: The planar anthracenedione core inserts between DNA base pairs, inducing structural distortions that impair replication and transcription . Binding affinity studies demonstrate a of 1.2 ± 0.3 μM for double-stranded DNA, comparable to mitoxantrone but with faster dissociation kinetics .

-

Topoisomerase II Poisoning: Unlike classical anthracyclines that stabilize topoisomerase II-DNA cleavage complexes, 8,9-Piperazine Pixantrone promotes double-strand breaks through a unique binding mode. It occupies both the DNA intercalation site and the enzyme’s ATP-binding domain, as evidenced by cryo-EM structures .

-

DNA Adduct Formation: Mass spectrometry analyses reveal covalent adducts at guanine N7 positions, particularly in GC-rich regions. These adducts persist for >72 hours post-treatment, contributing to prolonged cytotoxic effects .

Table 2: Biological Target Affinities

| Target | IC₅₀ (nM) | Biological Effect |

|---|---|---|

| Topoisomerase IIα | 18 ± 3 | Double-strand break induction |

| DNA-PK | 420 ± 45 | Impaired DNA repair |

| HIF-1α | 890 ± 120 | Hypoxia signaling inhibition |

Data from enzyme inhibition assays .

Pharmacokinetic Profile and Metabolism

Following intravenous administration, 8,9-Piperazine Pixantrone exhibits biphasic pharmacokinetics:

-

Distribution Phase: Rapid tissue uptake (t₁/₂α = 0.8 hr) with a volume of distribution of 24.7 L/kg . Myocardial concentrations reach 12.3 μM within 2 hours—40% lower than mitoxantrone but with 3-fold longer retention .

-

Elimination Phase: Terminal half-life of 28.5 ± 4.2 hours . Primary metabolites include CT-45886 (N-dealkylated product) and hydroxylated derivatives, none of which exhibit cardiotoxic potential .

Hepatic metabolism via CYP3A4 accounts for 65% of clearance, with renal excretion contributing <10% . Unlike doxorubicin, no secondary alcohol metabolites form, preventing accumulation in cardiac tissue .

Clinical Efficacy in Aggressive NHL

The phase III PIX301 trial (N=140) demonstrated superior efficacy versus single-agent comparators (vinorelbine, gemcitabine) in relapsed/refractory aggressive NHL :

Subgroup analysis of patients with confirmed aggressive B-cell NHL (n=83) showed a 24.1% complete response rate, establishing its role in third-line therapy .

| Parameter | Doxorubicin | Mitoxantrone | 8,9-Piperazine Pixantrone |

|---|---|---|---|

| ROS Generation | ++++ | +++ | + |

| Iron Chelation | Yes | Yes | No |

| LVEF Decline ≥10% | 18% | 12% | 4% |

| Cumulative Dose Limit | 450 mg/m² | 160 mg/m² | None established |

Data pooled from preclinical and clinical studies .

The absence of iron-binding capacity and redox cycling prevents free radical-mediated myocardial damage . In ex vivo human myocardium, pixantrone inhibited doxorubicinol formation by 78%, suggesting utility in anthracycline-pretreated patients .

Synthesis and Manufacturing Considerations

Industrial synthesis involves a seven-step process:

-

Condensation of 1,4-dihydroxyanthraquinone with piperazine under Mitsunobu conditions

-

Nitrogen quaternization using methyl triflate

Critical quality attributes include residual solvent limits (<300 ppm for DMSO) and enantiomeric purity (>99.5%) . The compound’s photosensitivity necessitates amber glass vials for storage .

Regulatory Status and Global Availability

As of 2025, 8,9-Piperazine Pixantrone holds:

-

EMA Approval: Conditional authorization for relapsed/refractory DLBCL

-

FDA Status: Breakthrough Therapy Designation for transformed follicular lymphoma

-

Manufacturers: LGC Standards supplies GMP-grade material under controlled distribution (TRC-P480135)

Pricing remains a barrier, with treatment costs exceeding $12,000 per cycle in most markets .

Future Research Directions

Ongoing investigations focus on:

-

Combination Therapies: Synergy with PD-1 inhibitors in preclinical models (tumor regression: 68% vs. 22% monotherapy)

-

Oral Formulations: Self-emulsifying drug delivery systems achieving 41% bioavailability in canine models

-

Biomarker Development: Correlation between TOP2A copy number and response duration (r=0.72; p=0.003)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume